

5'-O-DMT-2'-O-TBDMS-Ac-rC chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Ac-rC

Cat. No.: B180004

[Get Quote](#)

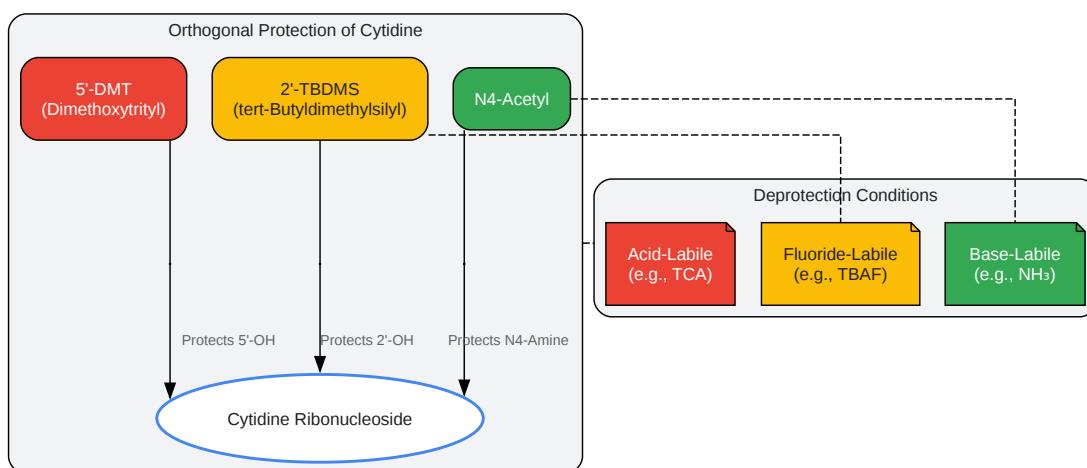
An In-Depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine

Introduction

N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine, commonly abbreviated as **5'-O-DMT-2'-O-TBDMS-Ac-rC**, is a chemically modified ribonucleoside that serves as a fundamental building block in the synthesis of RNA oligonucleotides.^{[1][2][3]} Its structure is strategically engineered with three distinct protecting groups (DMT, TBDMS, and Acetyl) that allow for the controlled, sequential addition of nucleotides during solid-phase synthesis. This orthogonal protection strategy is paramount for the high-fidelity chemical synthesis of RNA, a process essential for advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental biological research. This guide details the core chemical properties, experimental applications, and handling protocols for this critical reagent.

Core Chemical and Physical Properties

The physical and chemical characteristics of **5'-O-DMT-2'-O-TBDMS-Ac-rC** are summarized below. These properties are critical for its storage, handling, and application in chemical synthesis.


Property	Data
IUPAC Name	N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide[4]
Synonyms	2'-O-t-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-N4-acetyl cytidine, 5'-DMT-2'-TBDMS-Ac-rC[4]
CAS Number	121058-85-3[2][4][5][6]
Molecular Formula	C ₃₈ H ₄₇ N ₃ O ₈ Si[4][6]
Molecular Weight	701.88 g/mol [1][4][6]
Appearance	White to off-white solid or powder.[7][8]
Purity	Typically ≥97% by HPLC.[9]
Storage Conditions	Store at 2-8°C or -20°C, protected from light.[1][4][6] For stock solutions, store at -80°C (stable for 6 months) or -20°C (stable for 1 month).[1][7]
Solubility	Soluble in organic solvents such as Acetonitrile, DMF, and DMSO.[1][8][9]

Orthogonal Protecting Group Strategy

The utility of **5'-O-DMT-2'-O-TBDMS-Ac-rC** in RNA synthesis stems from its orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. This allows for precise control over the synthesis process.

- 5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl position.[10] Its removal with a mild acid like trichloroacetic (TCA) exposes the 5'-hydroxyl for the subsequent coupling reaction.[11] The release of the dimethoxytrityl cation results in an orange color, which can be used to quantify coupling efficiency.

- 2'-O-tert-Butyldimethylsilyl (TBDMS): A sterically hindered silyl ether that protects the 2'-hydroxyl group, preventing unwanted side reactions and chain cleavage during synthesis. [10][11] It is stable to both the acidic conditions of detritylation and the basic conditions used for exocyclic amine deprotection. The TBDMS group is typically removed post-synthesis using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[11]
- N⁴-Acetyl (Ac): A base-labile group that protects the exocyclic amino group of the cytidine base.[12] This prevents the amine from participating in undesirable side reactions during phosphoramidite activation and coupling. It is removed during the final deprotection step with aqueous ammonia or methylamine.

[Click to download full resolution via product page](#)

Diagram 1: Orthogonal protecting group strategy for **5'-O-DMT-2'-O-TBDMS-Ac-rC**.

Application in Solid-Phase Oligonucleotide Synthesis

The primary application of **5'-O-DMT-2'-O-TBDMS-Ac-rC** is as a monomer, typically in its 3'-phosphoramidite form, for automated solid-phase RNA synthesis. The synthesis is a cyclical process involving four main chemical reactions for each nucleotide added to the growing chain.

- Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[11]
- Coupling: The **5'-O-DMT-2'-O-TBDMS-Ac-rC** phosphoramidite, activated by a reagent such as 5-ethylthio-1H-tetrazole or BTT, is coupled to the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.[11][12][13]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride. This terminates unextended chains and prevents the formation of "failure" sequences (n-1), simplifying final product purification.[11][12]
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. This completes the nucleotide addition cycle.[11]

This four-step cycle is repeated for each nucleotide in the desired sequence.

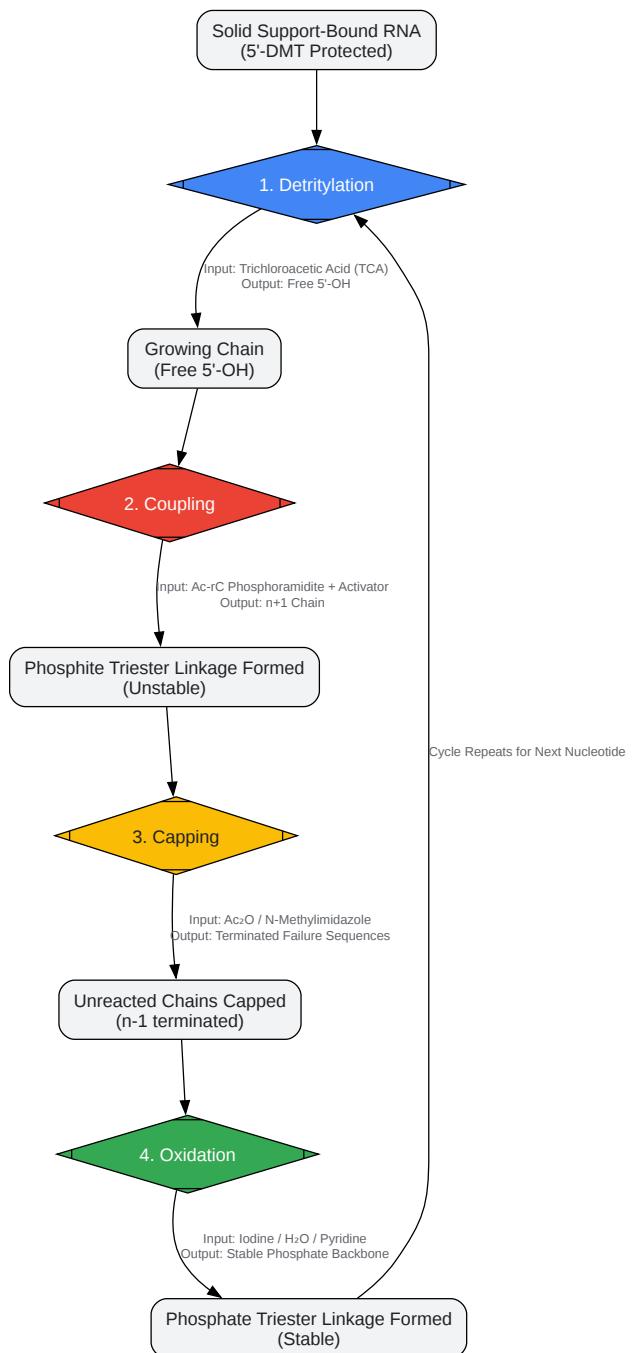

[Click to download full resolution via product page](#)

Diagram 2: Workflow for the solid-phase synthesis of RNA using protected phosphoramidites.

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

The selective silylation of the 2'-hydroxyl group is a key step in producing this reagent. While multiple methods exist, modern approaches often use an organocatalyst to achieve high selectivity, avoiding complex protection/deprotection schemes.[\[14\]](#)[\[15\]](#)

Materials:

- N⁴-acetyl-5'-O-DMT-cytidine
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- N,N-diisopropylethylamine (DIPEA)
- Organic catalyst (as described in cited literature)[\[14\]](#)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Silica gel for column chromatography

Procedure:

- The starting material, N⁴-acetyl-5'-O-DMT-cytidine, is thoroughly dried by co-evaporation with an anhydrous solvent.
- The dried nucleoside and the organocatalyst (10-20 mol%) are dissolved in anhydrous THF.
[\[14\]](#)
- DIPEA and a solution of TBDMS-Cl in THF are added to the reaction mixture.[\[16\]](#)
- The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- The reaction is quenched, typically with methanol.
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the pure **5'-O-DMT-2'-O-TBDMS-Ac-rC** as a solid foam.
[\[15\]](#)[\[16\]](#)

Characterization and Quality Control

Ensuring the purity and structural integrity of the protected nucleoside is critical for successful oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Technique	Purpose & Expected Results
HPLC (Reversed-Phase)	Assesses the chemical purity of the final product. A high-quality batch should exhibit a purity of ≥97%. ^[9]
¹ H and ¹³ C NMR	Confirms the molecular structure. Key diagnostic signals include the anomeric proton of the ribose, and distinct peaks corresponding to the protons of the DMT, TBDMS, and acetyl protecting groups. ^{[16][17]}
³¹ P NMR	Used for the corresponding 3'-phosphoramidite derivative. The signal for the diastereomers is expected in the range of 140-155 ppm. ^[18] The absence of signals around 0 ppm indicates minimal oxidation to P(V) impurities. ^[18]
Mass Spectrometry	Confirms the molecular weight of the compound. ESI-MS or MALDI-TOF should show a mass corresponding to the calculated value of 701.88 g/mol (or its adducts, e.g., [M+Na] ⁺). ^{[18][19]}

Sample Preparation for NMR:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[17]
- Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
- Transfer the solution to a clean, dry NMR tube.^[16]

Solubility and Handling

Proper handling and storage are essential to maintain the integrity of the compound.

Solvent	Solubility Data
DMSO	100 mg/mL (142.47 mM); may require sonication.[7][8]
Acetonitrile, DMF	Soluble.[9]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (clear solution).[1]
10% DMSO / 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (suspended solution).[1]

Recommendations for Use:

- When preparing stock solutions, use newly opened, anhydrous-grade solvents to prevent hydrolysis.
- Once prepared, aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]
- Always handle the compound in a dry environment, as it can be sensitive to moisture.

Conclusion

5'-O-DMT-2'-O-TBDMS-Ac-rC is a cornerstone reagent in the chemical synthesis of RNA. Its sophisticated design, featuring an orthogonal protection scheme, provides the necessary control and stability for the high-fidelity construction of RNA oligonucleotides. A thorough understanding of its chemical properties, handling requirements, and role in the phosphoramidite synthesis cycle is indispensable for researchers, scientists, and drug development professionals working in the rapidly expanding field of nucleic acid chemistry and RNA-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-DMT-2'-TBDMS-Ac-rC | CAS#:121058-85-3 | ChemsrC [chemsrc.com]
- 3. cenmed.com [cenmed.com]
- 4. chembk.com [chembk.com]
- 5. 5'-DMT-2'-TBDMS-AC-RC CAS#: 121058-85-3 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5'-DMT-2'-TBDMS-AC-RC | 121058-85-3 [m.chemicalbook.com]
- 9. bocsci.com [bocsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 13. DMT-2 O-TBDMS-rC(ac) Phosphoramidite 121058-88-6 [sigmaaldrich.com]
- 14. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 5'-O-DMT-2'-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5'-O-DMT-2'-O-TBDMS-Ac-rC chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180004#5-o-dmt-2-o-tbdms-ac-rc-chemical-properties\]](https://www.benchchem.com/product/b180004#5-o-dmt-2-o-tbdms-ac-rc-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com